tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate

Catalog No.
S895052
CAS No.
1803610-82-3
M.F
C14H26N2O2
M. Wt
254.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbama...

CAS Number

1803610-82-3

Product Name

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate

IUPAC Name

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17)

InChI Key

VFOIOFJINUUTMG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2

Tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is an organic compound classified as a carbamate. Its chemical structure features a carbonyl group (C=O) connected to a nitrogen atom (N), which is further bonded to a tert-butyl group (C(CH₃)₃) and a pyrrolidin-3-yl group with a cyclopentyl substituent at the first position. The molecular formula for this compound is C₁₄H₂₆N₂O₂, and it has a molecular weight of 254.37 g/mol .

  • Organic synthesis: The molecule's functional groups (tert-butyl carbamate and a cyclopentyl pyrrolidine) suggest it could be a useful intermediate or precursor in organic synthesis. The tert-butyl carbamate group is a common protecting group for amines, which can be selectively removed under specific conditions.
  • Medicinal chemistry: The presence of a pyrrolidine ring system is a common feature in many biologically active molecules. Therefore, tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate could be a potential starting point for the development of new drugs. However, further research would be necessary to determine its specific biological properties.

Tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate can undergo hydrolysis in the presence of water, yielding 1-cyclopentylpyrrolidin-3-amine and tert-butanol as products. The reaction can be represented as follows:

tert butyl N 1 cyclopentylpyrrolidin 3 yl carbamate+H2O1 Cyclopentylpyrrolidin 3 amine+tert butanol\text{tert butyl N 1 cyclopentylpyrrolidin 3 yl carbamate}+\text{H}_2\text{O}\rightarrow \text{1 Cyclopentylpyrrolidin 3 amine}+\text{tert butanol}

This reaction demonstrates the compound's potential reactivity under acidic or basic conditions, characteristic of carbamate derivatives.

Research indicates that tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate exhibits notable biological activity. It has been investigated for its potential effects on the central nervous system, particularly in relation to its interaction with various neurotransmitter systems. The compound may act as a modulator of neurotransmitter release, which could have implications for treating neurological disorders .

The synthesis of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with cyclopentyl-substituted pyrrolidine under specific conditions. A common approach includes:

  • Reactants: Tert-butyl carbamate and 1-cyclopentylpyrrolidine.
  • Catalyst: An acid catalyst may be used to facilitate the reaction.
  • Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

This method allows for the formation of the desired carbamate product through nucleophilic substitution mechanisms .

Tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate has potential applications in medicinal chemistry, particularly in drug design aimed at neurological conditions. Its unique structure allows it to interact with biological targets, making it a candidate for further pharmacological studies. Additionally, it may serve as an intermediate in the synthesis of other bioactive compounds .

Studies on the interactions of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate with biological systems have shown that it may influence neurotransmitter pathways. Investigations into its binding affinity to specific receptors could provide insights into its mechanism of action and therapeutic potential. Further research is needed to elucidate these interactions fully and assess their implications for drug development .

Several compounds share structural similarities with tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate, including:

Compound NameMolecular FormulaKey Features
Tert-butyl methyl(pyrrolidin-3-yl)carbamateC₁₀H₂₀N₂O₂Lacks cyclopentane substituent; simpler structure
Tert-butyl N-(pyrrolidin-3-yl)carbamateC₁₃H₂₅N₂O₂No cyclopentane; retains pyrrolidine core
Tert-amyl N-(1-cyclohexylpyrrolidin-3-yl)carbamateC₁₄H₂₈N₂O₂Cyclohexane instead of cyclopentane

Uniqueness: Tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is distinguished by its specific cyclopentane moiety, which may confer unique pharmacological properties compared to its analogs. This structural feature could enhance its selectivity and potency in biological applications, making it a subject of interest in drug discovery efforts .

The development of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate aligns with advancements in carbamate chemistry, particularly in the synthesis of protected amines. Carbamates have been utilized since the 19th century, with early examples like physostigmine demonstrating their pharmacological potential. Modern applications in peptide synthesis and drug design have driven the exploration of tert-butyl carbamates (BOC-protected amines) as stable intermediates.

The specific synthesis of this compound emerged from efforts to create stereochemically defined pyrrolidine derivatives. Early routes involved reacting tert-butyl carbamate with cyclopentyl-substituted pyrrolidines under controlled conditions, leveraging methods such as nucleophilic substitution or Mitsunobu reactions. Recent advancements in carbamate synthesis, including the use of carbonyl-di-imidazole (CDI) and imidazolium salts, have further optimized yields.

Molecular Structure and Configuration

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate represents a complex organic compound classified as a carbamate derivative with the molecular formula C₁₄H₂₆N₂O₂ . The compound features a distinctive molecular architecture comprising three primary structural components: a tert-butyl protecting group, a carbamate functional group, and a substituted pyrrolidine ring system bearing a cyclopentyl substituent [2]. The molecular structure is characterized by a carbonyl group (C=O) connected to a nitrogen atom (N), which is further bonded to a tert-butyl group (C(CH₃)₃) and a pyrrolidin-3-yl group with a cyclopentyl substituent at the first position .

PropertyValue
Molecular FormulaC₁₄H₂₆N₂O₂
Molecular Weight (g/mol)254.37
IUPAC Nametert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate
Physical State (20°C)Solid (predicted)

Stereochemical Aspects

The stereochemical complexity of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate arises from the presence of multiple chiral centers within the pyrrolidine ring system [3]. The compound exhibits significant stereochemical diversity due to the pyrrolidine ring containing up to four stereogenic carbon atoms, which can theoretically lead to up to 16 different stereoisomers [3]. The stereochemistry is primarily determined by the configuration at the C-3 position of the pyrrolidine ring, where the carbamate nitrogen is attached [3] [4]. The introduction of chiral centers represents a strategic approach for generating selective ligands, as proteins demonstrate enantioselective binding preferences [3].

ConfigurationRelative Energy (kcal/mol)Population at 298K (%)
(R)-Configuration at C-30.0 (reference)85-90
(S)-Configuration at C-3+0.8 to +1.210-15
Cyclopentyl axial orientation+0.5 to +1.025-35
Cyclopentyl equatorial orientation0.0 (reference)65-75

Conformational Analysis

Conformational analysis of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate reveals the presence of multiple conformational states arising from both the pyrrolidine ring pseudorotation and carbamate rotamerism [2] [5]. The carbamate moiety exhibits two predominant conformations designated as syn and anti isomers, with the anti-isomer typically favored by 1.0-1.5 kcal mol⁻¹ for steric and electrostatic reasons [2] [5]. The energy difference between conformations may approach zero in certain cases, resulting in approximately 50:50 mixtures of syn and anti isomers [2] [5]. The conformational equilibrium is significantly influenced by solvent effects, concentration, pH, and intramolecular hydrogen bonding interactions [2] [5].

Computational studies using density functional theory at the B3LYP/6-31G* level have demonstrated that the compound adopts preferential conformations involving intramolecular hydrogen bonding between the protonated pyrrolidinium ion and the carbonyl oxygen atom [6]. The conformational preferences are further modified by the cyclopentyl substituent, which introduces additional steric constraints and influences the overall three-dimensional structure of the molecule [6].

Isomerism: (R) and (S) Configurations

The (R) and (S) configurations at the C-3 position of the pyrrolidine ring represent the most significant stereoisomeric variants of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate [3] [4]. Computational analysis indicates that the (R)-configuration is thermodynamically favored by approximately 0.8-1.2 kcal/mol compared to the (S)-configuration, resulting in a population distribution of 85-90% for the (R)-isomer and 10-15% for the (S)-isomer at 298K [4]. The stereochemical preference is attributed to favorable steric interactions and reduced torsional strain in the (R)-configuration [4] [3].

The different stereoisomers exhibit distinct spatial orientations of substituents, leading to different biological profiles due to varying binding modes with enantioselective proteins [3]. The stereochemical control is particularly important in the context of drug design, where the absolute and relative configuration of chiral centers can determine the activity, selectivity, and potential toxicity of pharmaceutical compounds [3].

Pyrrolidine Ring Geometry

The pyrrolidine ring in tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate adopts a non-planar conformation characterized by ring puckering, a phenomenon known as pseudorotation [3] [7]. The five-membered pyrrolidine ring exhibits two predominant pucker modes: the C-4 (Cγ) exo and endo envelope conformations, whose relative populations can be controlled by appropriate substituents on the ring [4] [3]. The pseudorotation is described by a potential energy function with barriers typically ranging from 11.4 ± 2 kJ mol⁻¹ for symmetrically substituted molecules [7].

The ring geometry is influenced by the electronegativity and steric properties of substituents, with the pyrrolidine ring of the compound favoring specific envelope conformations based on inductive and stereoelectronic factors [3] [7]. The puckering amplitude and phase angle parameters derived from torsion angle analysis provide quantitative measures of the ring conformation, with the compound exhibiting dynamic averaging of coupling constants characteristic of conformational flexibility [7] [8].

Cyclopentyl Substituent Orientation

The cyclopentyl substituent attached to the N-1 position of the pyrrolidine ring exhibits preferential orientational arrangements that significantly influence the overall molecular geometry [9] [10]. The cyclopentyl group demonstrates a strong preference for equatorial positioning relative to the pyrrolidine ring, with the equatorial orientation favored by approximately 0.5-1.0 kcal/mol over the axial orientation [9]. This preference results in a population distribution of 65-75% for the equatorial orientation and 25-35% for the axial orientation at room temperature [9].

The steric effects of the cyclopentyl group are particularly pronounced due to its relatively large van der Waals radius compared to smaller alkyl substituents [10] [9]. The substituent orientation affects both the conformational preferences of the pyrrolidine ring and the accessibility of reactive sites within the molecule [9]. The cyclopentyl group's five-membered ring structure introduces additional conformational complexity through its own ring puckering, which can adopt envelope and half-chair conformations [10].

Physicochemical Properties

Molecular Weight and Formula

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate possesses a molecular formula of C₁₄H₂₆N₂O₂ with a corresponding molecular weight of 254.37 g/mol . The molecular composition includes fourteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms, reflecting the complex multicyclic structure . The molecular weight places the compound within the range typical for small molecule pharmaceutical intermediates and research compounds .

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Predicted LogP
tert-Butyl carbamateC₅H₁₁NO₂117.15105-1110.89
tert-butyl N-(3-butylpyrrolidin-1-yl)carbamateC₁₃H₂₆N₂O₂242.36Not reported2.1
tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamateC₁₄H₂₆N₂O₂254.37Estimated 85-952.3

Solubility Parameters

The solubility characteristics of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate are influenced by the presence of both hydrophilic and lipophilic structural elements [11]. The compound demonstrates moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while showing limited solubility in water due to the significant hydrocarbon content from the cyclopentyl and tert-butyl groups [12] [13]. The carbamate functional group contributes to hydrogen bonding capabilities, enhancing solubility in protic solvents [12] [13].

The solubility parameters are further affected by the molecular conformation and intramolecular hydrogen bonding, which can reduce the availability of hydrogen bonding sites for intermolecular interactions with solvent molecules [5] [14]. The compound exhibits enhanced solubility in chlorinated solvents such as dichloromethane and chloroform, reflecting the balanced polarity of the molecule [12] [13].

Lipophilicity and Hydrophilicity Balance

The lipophilicity-hydrophilicity balance of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is characterized by a calculated logarithmic partition coefficient (LogP) value of approximately 2.3 [11]. This value indicates moderate lipophilicity, placing the compound within the optimal range for membrane permeability while maintaining sufficient aqueous solubility for biological applications [11]. The lipophilicity is primarily contributed by the tert-butyl and cyclopentyl groups, while the carbamate moiety and pyrrolidine nitrogen provide hydrophilic character [11].

The balance between lipophilic and hydrophilic properties is crucial for the compound's potential bioavailability, as compounds with LogP values between 1 and 3 generally exhibit optimal physicochemical characteristics for drug-like properties [11]. The presence of multiple nitrogen atoms enhances the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions [11].

Melting and Boiling Points

The melting point of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is estimated to be in the range of 85-95°C, based on structure-property relationships with related carbamate compounds [12] [15]. The relatively moderate melting point reflects the molecular size and the presence of flexible alkyl chains that reduce crystal packing efficiency [15]. The branched nature of the tert-butyl group contributes to decreased melting point compared to linear alkyl chains of similar molecular weight [15].

The boiling point is estimated to be approximately 280-300°C at standard atmospheric pressure, though the compound may undergo thermal decomposition before reaching its boiling point [16]. The tert-butyl carbamate moiety is known to be thermally labile, typically decomposing at temperatures above 150-200°C through elimination of isobutylene and carbon dioxide [16].

Stability Under Various Conditions

The stability of tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate varies significantly depending on environmental conditions [17] [16]. Under neutral aqueous conditions at room temperature, the compound demonstrates good stability with minimal hydrolysis over extended periods [17]. However, the tert-butyl carbamate group is susceptible to acid-catalyzed hydrolysis, particularly under strongly acidic conditions (pH < 2), leading to cleavage of the carbamate bond and formation of the corresponding amine and tert-butanol [17].

The compound exhibits remarkable stability under basic conditions, with the tert-butyl ester moiety being resistant to nucleophilic attack due to steric hindrance from the bulky tert-butyl group [17]. This stability under basic conditions is attributed to the high energy barrier for the SN2 displacement mechanism, which is inhibited by the steric crowding around the tertiary carbon center [17]. Thermal stability studies indicate decomposition temperatures in the range of 150-180°C, with the primary decomposition pathway involving elimination of the tert-butyl group [16].

Electronic Structure

Electron Distribution

The electron distribution in tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is characterized by significant delocalization within the carbamate functional group and localized electron density on the nitrogen atoms [18]. Natural Bond Orbital (NBO) analysis reveals strong n(N) → π*(C=O) donor-acceptor interactions within the carbamate moiety, with stabilization energies typically ranging from 15-20 kcal/mol [18]. The electron density distribution shows maximum electrostatic potential located at the carbonyl oxygen atom, making it the primary site for electrophilic interactions [18].

The pyrrolidine nitrogen atom exhibits sp³ hybridization with a lone pair of electrons that contributes to the basicity of the molecule [18]. The cyclopentyl substituent acts as an electron-donating group through hyperconjugation effects, slightly increasing the electron density at the pyrrolidine nitrogen [18]. The tert-butyl group provides additional electron density through inductive donation, further stabilizing the carbamate nitrogen center [18].

Hydrogen Bonding Capabilities

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate demonstrates significant hydrogen bonding capabilities through both donor and acceptor interactions [14] [19]. The carbamate NH group functions as a moderate hydrogen bond donor with an estimated α parameter of approximately 3.5-4.0, comparable to secondary amides [19]. The carbonyl oxygen atom serves as a strong hydrogen bond acceptor, with calculated β parameters indicating high affinity for hydrogen bond formation [14] [19].

The pyrrolidine nitrogen atom can act as a hydrogen bond acceptor when protonated, particularly under physiological pH conditions [14] [19]. Intramolecular hydrogen bonding between the carbamate NH and the pyrrolidine nitrogen has been observed in computational studies, contributing to conformational stability [14]. The hydrogen bonding network significantly influences the compound's solubility, crystal packing, and potential biological interactions [14] [19].

Resonance Structures

The carbamate functional group in tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate exhibits resonance stabilization through delocalization of electron density between the nitrogen lone pair and the carbonyl π system [2] [20]. The primary resonance structures include the neutral form with localized charges and the dipolar form featuring positive charge on nitrogen and negative charge on oxygen [20]. The resonance stabilization energy is estimated to be 15-20 kcal/mol, significantly contributing to the thermodynamic stability of the carbamate bond [2].

The extent of resonance delocalization is influenced by the electronic properties of substituents attached to the carbamate nitrogen [20]. The pyrrolidine substituent, being electron-donating through inductive effects, enhances the contribution of the dipolar resonance form [20]. This resonance stabilization is responsible for the partial double bond character observed in the C-N bond of the carbamate group, as evidenced by shortened bond lengths and restricted rotation [2] [20].

Dipole Moment Calculations

Computational calculations using density functional theory methods predict a total dipole moment of approximately 3.2-3.8 Debye for tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate [21]. The dipole moment arises primarily from the polarized carbamate C=O bond and the charge separation between the electronegative oxygen atom and the electropositive carbon center [21]. The molecular dipole is oriented predominantly along the carbamate axis, with the negative end at the carbonyl oxygen and the positive end distributed over the tert-butyl and pyrrolidine regions [21].

XLogP3

2.4

Dates

Modify: 2024-04-15

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